molecular formula C14H9BrN2O B11634924 1H-benzimidazol-1-yl(2-bromophenyl)methanone

1H-benzimidazol-1-yl(2-bromophenyl)methanone

Cat. No.: B11634924
M. Wt: 301.14 g/mol
InChI Key: CNMPUZZGRNVSAO-UHFFFAOYSA-N
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Description

1H-benzimidazol-1-yl(2-bromophenyl)methanone is a compound that belongs to the benzimidazole family, which is known for its diverse pharmacological activities.

Preparation Methods

The synthesis of 1H-benzimidazol-1-yl(2-bromophenyl)methanone typically involves the condensation of o-phenylenediamine with an aromatic aldehyde, followed by bromination. One common method includes the reaction of o-phenylenediamine with 2-bromobenzaldehyde in the presence of an acid catalyst to form the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1H-benzimidazol-1-yl(2-bromophenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents at the bromine position.

Scientific Research Applications

1H-benzimidazol-1-yl(2-bromophenyl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-benzimidazol-1-yl(2-bromophenyl)methanone involves its interaction with specific molecular targets. For instance, benzimidazole derivatives are known to bind to tubulin, inhibiting its polymerization and disrupting microtubule formation. This leads to cell cycle arrest and apoptosis in cancer cells . The compound may also interact with other cellular targets, contributing to its antimicrobial and anti-inflammatory effects.

Comparison with Similar Compounds

1H-benzimidazol-1-yl(2-bromophenyl)methanone can be compared with other benzimidazole derivatives, such as:

What sets this compound apart is its unique bromine substitution, which may confer distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C14H9BrN2O

Molecular Weight

301.14 g/mol

IUPAC Name

benzimidazol-1-yl-(2-bromophenyl)methanone

InChI

InChI=1S/C14H9BrN2O/c15-11-6-2-1-5-10(11)14(18)17-9-16-12-7-3-4-8-13(12)17/h1-9H

InChI Key

CNMPUZZGRNVSAO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N2C=NC3=CC=CC=C32)Br

Origin of Product

United States

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